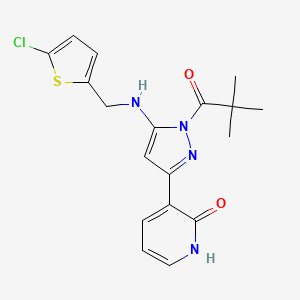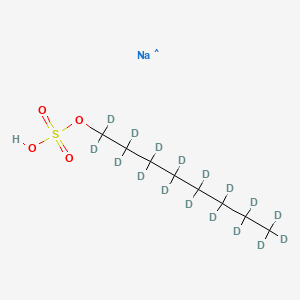
Sodium octyl sulfate(Reagent for Ion-Pair Chromatography,99%)-d17
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium octyl sulfate is an anionic surfactant widely used as a reagent in ion-pair chromatography. It is known for its ability to form micelles, which can enhance the separation of various compounds in chromatographic processes. The compound is characterized by its high purity (99%) and is often utilized in research settings for its reliable performance.
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium octyl sulfate is typically synthesized through the sulfation of octanol followed by neutralization with sodium hydroxide. The reaction involves the following steps:
Sulfation: Octanol is reacted with sulfur trioxide or chlorosulfuric acid to form octyl sulfate.
Neutralization: The resulting octyl sulfate is then neutralized with sodium hydroxide to produce sodium octyl sulfate.
Industrial Production Methods: In industrial settings, the production of sodium octyl sulfate involves continuous processes where octanol is continuously fed into a reactor containing sulfur trioxide. The reaction mixture is then neutralized with sodium hydroxide in a controlled environment to ensure high purity and yield.
Types of Reactions:
Oxidation: Sodium octyl sulfate can undergo oxidation reactions, particularly in the presence of strong oxidizing agents.
Reduction: It is less commonly involved in reduction reactions due to its stable sulfate group.
Substitution: The sulfate group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Nucleophiles: Hydroxide ions, amines.
Major Products Formed:
Oxidation: Sulfate derivatives.
Substitution: Various substituted octyl compounds depending on the nucleophile used.
Scientific Research Applications
Sodium octyl sulfate is extensively used in scientific research due to its surfactant properties. Some of its applications include:
Chemistry: Used as an ion-pairing reagent in high-performance liquid chromatography (HPLC) for the separation of catecholamines and other compounds.
Biology: Employed in the selective enrichment of proteins such as albumin in biological samples.
Medicine: Utilized in the formulation of pharmaceutical products for its emulsifying properties.
Industry: Acts as a wetting, dispersing, and emulsifying agent in various industrial processes.
Mechanism of Action
The primary mechanism by which sodium octyl sulfate exerts its effects is through the formation of micelles. These micelles can encapsulate hydrophobic compounds, enhancing their solubility and separation in chromatographic processes. The sulfate group interacts with polar solvents, while the octyl chain interacts with non-polar compounds, facilitating their separation.
Comparison with Similar Compounds
Sodium dodecyl sulfate: Another anionic surfactant with a longer alkyl chain, commonly used in electrophoresis.
Sodium lauryl sulfate: Similar in structure but with a slightly different alkyl chain length, used in detergents and personal care products.
Uniqueness: Sodium octyl sulfate is unique due to its specific alkyl chain length, which provides a balance between hydrophobic and hydrophilic properties. This makes it particularly effective in ion-pair chromatography for the separation of specific compounds.
Properties
Molecular Formula |
C8H18NaO4S |
|---|---|
Molecular Weight |
250.39 g/mol |
InChI |
InChI=1S/C8H18O4S.Na/c1-2-3-4-5-6-7-8-12-13(9,10)11;/h2-8H2,1H3,(H,9,10,11);/i1D3,2D2,3D2,4D2,5D2,6D2,7D2,8D2; |
InChI Key |
RKHXPFOXAKNGEV-DWZFKBFMSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])OS(=O)(=O)O.[Na] |
Canonical SMILES |
CCCCCCCCOS(=O)(=O)O.[Na] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


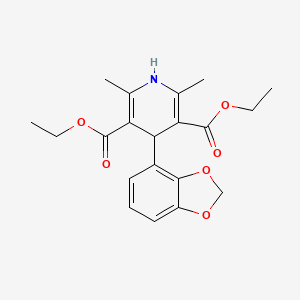



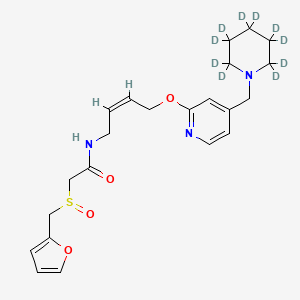
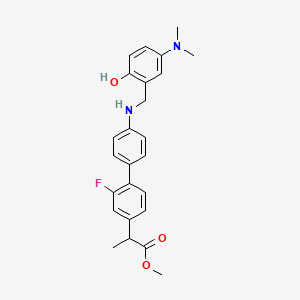
![(E)-3-[3-methoxy-4-[[1-(3-nitrophenyl)triazol-4-yl]methoxy]phenyl]prop-2-enoic acid](/img/structure/B12404601.png)
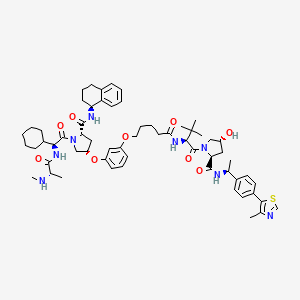
![1-[(2R,5S)-4-[6-chloro-2-[3-(dimethylamino)azetidin-1-yl]-8-fluoro-7-(2-fluoro-6-hydroxyphenyl)quinazolin-4-yl]-2,5-dimethylpiperazin-1-yl]prop-2-en-1-one](/img/structure/B12404615.png)
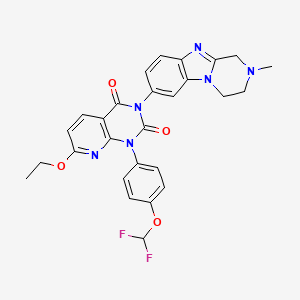
![N-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-hexadecoxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B12404625.png)

